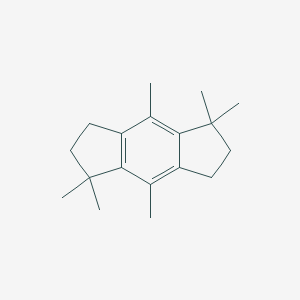
1,1,4,5,5,8-Hexamethyl-S-hydrindacene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1,4,5,5,8-Hexamethyl-S-hydrindacene, also known as HHS, is a highly fluorescent organic compound that has gained significant attention in the scientific community due to its unique properties. HHS has been utilized in various research applications, including fluorescence microscopy, organic light-emitting diodes (OLEDs), and organic solar cells.
Aplicaciones Científicas De Investigación
1,1,4,5,5,8-Hexamethyl-S-hydrindacene has been widely used in fluorescence microscopy due to its high quantum yield and photostability. It has been utilized as a fluorescent probe for imaging cellular structures and tracking protein interactions. 1,1,4,5,5,8-Hexamethyl-S-hydrindacene has also been used in the development of OLEDs and organic solar cells due to its high electron mobility and efficient energy transfer properties.
Mecanismo De Acción
The mechanism of action of 1,1,4,5,5,8-Hexamethyl-S-hydrindacene is still being studied, but it is believed that its fluorescence properties are due to the formation of an excited state through the absorption of light. This excited state can then decay back to the ground state, emitting a photon of light in the process.
Biochemical and Physiological Effects
There is limited research on the biochemical and physiological effects of 1,1,4,5,5,8-Hexamethyl-S-hydrindacene. However, it has been shown to be non-toxic to cells and has been used in live-cell imaging studies without affecting cell viability.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 1,1,4,5,5,8-Hexamethyl-S-hydrindacene in lab experiments is its high quantum yield and photostability, which allows for prolonged imaging without photobleaching. 1,1,4,5,5,8-Hexamethyl-S-hydrindacene also has a high electron mobility, making it useful in the development of OLEDs and organic solar cells. However, one limitation of using 1,1,4,5,5,8-Hexamethyl-S-hydrindacene is its relatively high cost compared to other fluorescent dyes.
Direcciones Futuras
Future research on 1,1,4,5,5,8-Hexamethyl-S-hydrindacene could focus on improving its synthesis method to reduce costs and increase yields. It could also involve studying the mechanism of action of 1,1,4,5,5,8-Hexamethyl-S-hydrindacene in more detail and exploring its potential as a therapeutic agent for various diseases. Additionally, 1,1,4,5,5,8-Hexamethyl-S-hydrindacene could be further developed for use in advanced imaging techniques such as super-resolution microscopy.
Métodos De Síntesis
The synthesis of 1,1,4,5,5,8-Hexamethyl-S-hydrindacene involves the reaction of 1,2,3,4-tetramethyl-1,2,3,4-tetrahydronaphthalene with maleic anhydride in the presence of a Lewis acid catalyst. The resulting product is then oxidized with potassium permanganate to yield 1,1,4,5,5,8-Hexamethyl-S-hydrindacene. This method is highly efficient and yields a high purity product.
Propiedades
Número CAS |
17465-59-7 |
|---|---|
Nombre del producto |
1,1,4,5,5,8-Hexamethyl-S-hydrindacene |
Fórmula molecular |
C18H26 |
Peso molecular |
242.4 g/mol |
Nombre IUPAC |
3,3,4,7,7,8-hexamethyl-1,2,5,6-tetrahydro-s-indacene |
InChI |
InChI=1S/C18H26/c1-11-13-7-9-18(5,6)16(13)12(2)14-8-10-17(3,4)15(11)14/h7-10H2,1-6H3 |
Clave InChI |
WAOWVPSHMISXFR-UHFFFAOYSA-N |
SMILES |
CC1=C2CCC(C2=C(C3=C1C(CC3)(C)C)C)(C)C |
SMILES canónico |
CC1=C2CCC(C2=C(C3=C1C(CC3)(C)C)C)(C)C |
Otros números CAS |
17465-59-7 |
Sinónimos |
1,2,3,5,6,7-Hexahydro-1,1,4,5,5,8-hexamethyl-s-indacene |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1H-indol-3-yl[3-(4-methoxyphenyl)oxiran-2-yl]methanone](/img/structure/B93419.png)
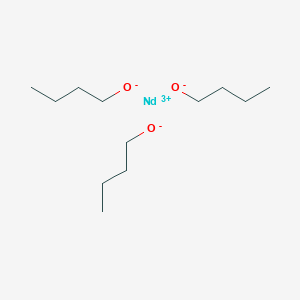
![(6aS)-5,6aα,7,12aβ-Tetrahydro-2,3,10-trimethoxy[2]benzopyrano[4,3-b][1]benzopyran-7α-ol](/img/structure/B93421.png)
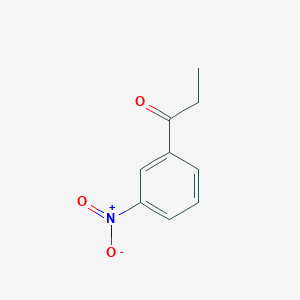

![6,6-Dimethyl-2-methylenebicyclo[3.1.1]hept-3-yl acetate](/img/structure/B93430.png)
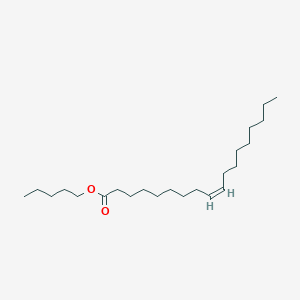
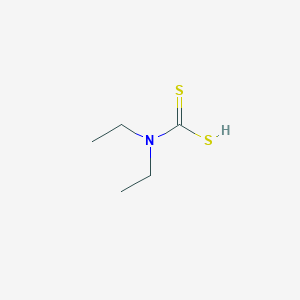
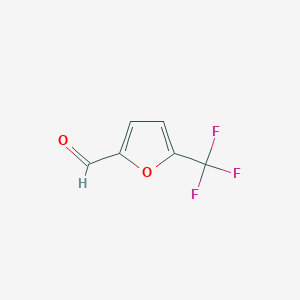
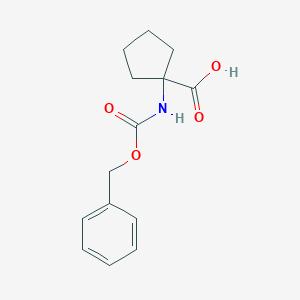

![(5S,8R,9S,10S,13R,14S,17R)-3,3-Dimethoxy-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthrene](/img/structure/B93439.png)

